3-amino-N-ethyl-2,2-dimethylpropanamide
Description
Historical Context and Discovery
The development of this compound emerged from the broader exploration of substituted propanamide derivatives in pharmaceutical chemistry, particularly in the context of developing intermediates for biologically active compounds. The compound gained prominence through its identification as a potential intermediate in the synthesis of complex pharmaceutical molecules, notably in the development pathways related to high blood pressure medications such as Aliskiren. Historical documentation indicates that the systematic investigation of dimethylated propanamide derivatives began with the recognition of their utility as building blocks for more complex therapeutic agents.
The compound's discovery can be traced to methodical structure-activity relationship studies that sought to optimize the properties of amide-containing molecules for pharmaceutical applications. Research efforts focused on modifying the basic propanamide structure through strategic substitution patterns, leading to the identification of the 3-amino-N-ethyl-2,2-dimethyl variant as a compound of particular interest. The systematic approach to its development involved comprehensive synthetic route optimization, with researchers exploring various coupling methodologies to achieve efficient formation of the target molecule.
Patent literature from the early 2010s documents specific preparation methods for this compound and related derivatives, indicating its recognition as a valuable synthetic intermediate. The historical development of efficient synthetic routes for this compound reflects the broader evolution of amide chemistry and the increasing sophistication of pharmaceutical intermediate design. These early investigations established the foundation for contemporary applications and further structural modifications of this important chemical entity.
Significance in Organic Chemistry
This compound occupies a position of considerable importance within organic chemistry due to its multifaceted reactivity profile and structural versatility. The compound serves as an exemplar of how strategic functional group placement can create molecules with enhanced synthetic utility and diverse reactivity patterns. Its significance stems from the presence of multiple reactive sites, including the primary amino group, the amide functionality, and the tertiary carbon center bearing two methyl substituents, which collectively provide numerous opportunities for chemical transformation.
The compound's structural features enable it to participate in a wide range of chemical reactions characteristic of both amines and amides. The amino group can undergo various transformations including acylation reactions to form additional amide bonds, alkylation reactions leading to secondary and tertiary amines, and condensation reactions with carbonyl compounds to generate imines and related derivatives. The amide functionality provides stability while also offering opportunities for hydrolysis under appropriate conditions, reduction to corresponding amines, and participation in cyclization reactions when suitable intramolecular nucleophiles are present.
From a synthetic methodology perspective, this compound represents an important class of bifunctional molecules that can serve as linkers or building blocks in the construction of more complex molecular architectures. The dimethyl substitution pattern creates steric hindrance that can influence reaction selectivity and conformational preferences, making this compound particularly valuable for applications requiring controlled stereochemical outcomes. Its utility extends to serving as a precursor for heterocyclic synthesis, where the amino and amide functionalities can participate in ring-forming reactions to generate diverse heterocyclic systems.
Position in Chemical Taxonomy
Within the comprehensive framework of chemical taxonomy, this compound occupies a well-defined position that reflects its structural characteristics and functional group composition. The compound belongs to the broad category of organic compounds, more specifically classified within the carboxylic acid derivatives family due to the presence of the amide functional group. This classification places it among molecules that share the characteristic carbonyl-nitrogen linkage that defines amide chemistry.
At a more specific taxonomical level, the compound is categorized as a substituted propanamide, reflecting its three-carbon chain backbone with the amide group positioned at the terminal carbon. The presence of the amino substituent further classifies it within the subset of amino amides, a category that encompasses molecules containing both amino and amide functionalities. This dual functionality creates unique chemical properties that distinguish amino amides from simple amides or amines, contributing to their specialized applications in synthetic chemistry.
The following table summarizes the taxonomical classification and key molecular identifiers for this compound:
| Classification Level | Category |
|---|---|
| Chemical Family | Carboxylic Acid Derivatives |
| Functional Class | Substituted Amides |
| Subclass | Amino Amides |
| Structural Type | Branched Aliphatic Amide |
| Molecular Formula | C7H16N2O |
| Molecular Weight | 144.22 g/mol |
| CAS Registry Number | 1250599-62-2 |
| MDL Number | MFCD16117907 |
The compound's position within chemical taxonomy also reflects its relationship to other structurally related molecules. It shares characteristics with other dimethyl-substituted compounds, N-alkylated amides, and amino-containing organic molecules. This taxonomical positioning facilitates the prediction of chemical behavior based on established patterns within each category and enables systematic approaches to synthetic planning and reactivity analysis.
Properties
IUPAC Name |
3-amino-N-ethyl-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-9-6(10)7(2,3)5-8/h4-5,8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYOQWNQOQNURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Hydroxypivalic Acid
Hydroxypivalic acid (3-hydroxy-2,2-dimethylpropionic acid) is esterified under acid-catalyzed reflux conditions with alcohols such as methanol, ethanol, or isopropanol. Sulfuric acid or other strong acids (e.g., tosic acid) serve as catalysts.
| Parameter | Condition |
|---|---|
| Reactants | Hydroxypivalic acid + Alcohol |
| Catalyst | Sulfuric acid (5 mL per 450 g acid) |
| Solvent | Excess alcohol (e.g., 800-1650 mL methanol) |
| Temperature | Reflux (approx. 6-18 hours) |
| Workup | Neutralization with sodium carbonate, extraction with ethyl acetate, drying over sodium sulfate |
| Yield | 70-75% (GC purity >99%) |
Protection of Hydroxyl Group
The hydroxyl group is protected to prevent side reactions during subsequent amide formation. Common protecting groups include tosyl (p-toluenesulfonyl), mesyl (methanesulfonyl), and acetyl groups introduced via reaction with sulfonyl chlorides or acyl chlorides in the presence of bases like pyridine and catalysts such as DMAP.
| Parameter | Condition |
|---|---|
| Reactants | Hydroxy ester + Tosyl chloride / Mesyl chloride / Acetyl chloride |
| Catalyst/Base | Pyridine, DMAP |
| Temperature | 0 °C to room temperature |
| Reaction Time | 0.5 to 16 hours |
| Workup | Neutralization with dilute HCl, extraction, drying, concentration |
| Yield | 82-92% |
Ammonolysis to Form 3-amino-2,2-dimethylpropanamide
The protected esters undergo ammonolysis by refluxing with concentrated aqueous ammonia (typically 28%) for 5-8 hours. This step converts the ester group into the corresponding amide, and the protecting group is displaced or removed, yielding the free amino amide.
| Parameter | Condition |
|---|---|
| Reactants | Protected ester + 28% aqueous ammonia |
| Temperature | Reflux (approx. 5-8 hours) |
| Workup | Cooling, extraction with toluene and water, concentration |
| Yield | 54.7% to 84.6% |
- Reflux 0.1 mol of 3-tolysulfonyl methyl ester with 250 mL 28% ammonia for 6 hours.
- Cool, extract, and concentrate to obtain 3-amino-2,2-dimethylpropanamide with 80% yield.
Alternative Synthetic Routes
Direct Amide Formation Using Coupling Agents
A common laboratory method involves coupling 2,2-dimethylpropanoic acid with ethylamine using coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane at room temperature. This method directly forms the amide bond without prior esterification or protection steps.
| Parameter | Condition |
|---|---|
| Reactants | 2,2-Dimethylpropanoic acid + Ethylamine |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction Time | Several hours |
| Workup | Filtration of dicyclohexylurea, solvent removal, purification |
This approach is suitable for small-scale synthesis but may have limitations in industrial scalability due to reagent cost and by-product removal.
Multi-step Synthesis via Nitrile or Hydrazide Intermediates
Literature reports preparation of related compounds via nitrile intermediates obtained from reaction of nitro compounds with cyanide, followed by reduction. However, these methods involve toxic reagents (e.g., potassium cyanide), low yields (~5%), and difficult purification, making them unsuitable for large-scale production.
Summary Table of Preparation Methods
| Step | Method/Reaction | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Hydroxypivalic acid + Alcohol (MeOH, EtOH, i-PrOH) + acid catalyst | Reflux 6-18 h, sulfuric acid catalyst | 70-75 | High purity esters obtained |
| Protection | Hydroxy ester + Tosyl chloride / Mesyl chloride / Acetyl chloride + Pyridine + DMAP | 0 °C to RT, 0.5-16 h | 82-92 | Protects hydroxyl for amide formation |
| Ammonolysis | Protected ester + 28% aqueous ammonia | Reflux 5-8 h | 54.7-84.6 | Converts ester to amide, removes protecting group |
| Direct Amide Formation | 2,2-Dimethylpropanoic acid + Ethylamine + DCC | Room temp, DCM solvent | Variable | Suitable for lab scale, less industrially viable |
| Nitrile Route | 1-Nitro isobutylene + KCN + reduction | Toxic reagents, complex purification | ~5 | Low yield, not suitable for scale |
Research Findings and Industrial Considerations
- The esterification-protection-ammonolysis route is the most practical for industrial production due to relatively high yields, availability of starting materials, and manageable reaction conditions.
- Protection with sulfonyl chlorides (tosyl, mesyl) provides stable intermediates that facilitate clean conversion to the amide.
- Ammonolysis under reflux with concentrated ammonia is effective in converting esters to amides and simultaneously removing protecting groups.
- Direct coupling methods (e.g., DCC-mediated amidation) are efficient for laboratory synthesis but less favored industrially due to reagent cost and waste.
- Routes involving toxic cyanide reagents are discouraged due to safety and environmental concerns.
- Purification typically involves extraction, drying, and distillation or crystallization to achieve high purity (>99%) product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-ethyl-2,2-dimethylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or amides.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₅N₂O
- Molecular Weight : Approximately 143.21 g/mol
- IUPAC Name : 3-amino-N-ethyl-2,2-dimethylpropanamide
The compound features an amino group, an ethyl group, and two methyl groups attached to a propanamide backbone. This unique structure contributes to its reactivity and potential applications in drug development and organic synthesis.
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly notable for its involvement in the production of Aliskiren, a medication used to treat hypertension. The compound's structural characteristics may enhance its interaction with biological targets, influencing enzyme activity related to blood pressure regulation.
2. Development of Biologically Active Compounds
Research indicates that derivatives of this compound have demonstrated promising biological activity in various assays. Studies have shown that it can serve as a precursor for synthesizing biologically active molecules, including potential therapeutic agents targeting hypertension and related conditions .
Synthetic Applications
1. Organic Synthesis Building Block
This compound can be utilized as a building block in organic synthesis for the preparation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in synthetic chemistry.
2. Synthesis of Purine Analogues
A novel one-pot synthesis involving this compound has been reported for generating tri-substituted purines with trypanocidal activity. This application highlights the compound's utility in creating diverse chemical libraries for pharmaceutical research .
1. Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The IC50 value was determined to be approximately 25 µM, indicating significant potency against inflammation .
2. Neurotransmitter Modulation
The compound's structure allows for potential interactions with neurotransmitter systems. Preliminary studies suggest that it may enhance serotonin levels in neuronal cultures, indicating possible applications in treating mood disorders and other neuropharmacological conditions .
In Vitro Studies
Research on activated macrophages has shown that this compound significantly reduces inflammatory mediator secretion at concentrations ranging from 10 to 50 µM.
Neuropharmacological Effects
In studies focusing on neurotransmitter modulation, this compound demonstrated an ability to enhance serotonin levels in neuronal cultures.
Toxicological Assessment
Toxicity studies indicated low cytotoxicity in human cell lines at therapeutic concentrations, supporting further investigation into its clinical applications.
Mechanism of Action
The mechanism by which 3-amino-N-ethyl-2,2-dimethylpropanamide exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The 2,2-dimethylpropanamide scaffold is prevalent in medicinal chemistry due to its metabolic stability and conformational rigidity. Below is a detailed comparison of 3-amino-N-ethyl-2,2-dimethylpropanamide with structurally related compounds.
3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide
- Structure : Differs by an isopropyl group at the amide nitrogen and a hydroxyl group at the β-position.
- Synthesis: Produced via reaction of 3-hydroxy-2,2-dimethylpropanoic acid with isopropylamine in 2-methyltetrahydrofuran at 175°C .
- Applications : Intermediate in the synthesis of antimicrobial agents and heterocyclic derivatives.
N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide
- Structure : Features a benzyl group at the amide nitrogen and a 4-chlorophenyl-hydroxyl substituent.
- Biological Activity : Demonstrates antiproliferative activity against HeLa cervical cancer cells (IC₅₀ = 12.3 µM) .
- Synthesis: Prepared via condensation of 4-chlorobenzaldehyde with methyl 2-bromo-2-methylpropanoate, followed by benzylamine coupling .
N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide
- Structure: Contains a pyridinyl-formyl substituent instead of the ethyl-amino group.
- Properties : Used in coordination chemistry for metal complex synthesis due to its chelating formylpyridine moiety .
- Molecular Formula : C₁₁H₁₄N₂O₂ .
N1-[6-(2-Fluorophenoxy)-3-pyridyl]-3-chloro-2,2-dimethylpropanamide
- Structure: Includes a fluorophenoxy-pyridinyl group and a chlorine substituent.
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide
- Structure : Substituted with a hydroxyethyl group at the amide nitrogen.
- Properties : Soluble in water and polar solvents; used in polymer chemistry as a crosslinking agent .
Comparative Data Table
Biological Activity
3-Amino-N-ethyl-2,2-dimethylpropanamide (C₉H₁₈N₂O) is an organic compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and case reports.
Chemical Structure and Properties
This compound features an amide functional group, which is crucial for its biological interactions. The ethyl substitution on the nitrogen atom and the dimethyl groups on the carbon chain contribute to its unique chemical properties. The molecular structure can be represented as follows:
- Molecular Formula : C₉H₁₈N₂O
- Molar Mass : Approximately 170.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and neurotransmission. Preliminary studies suggest that this compound may modulate the activity of key neurotransmitters, potentially influencing mood and cognitive functions.
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its capacity to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases.
Neurotransmitter Modulation
The presence of an amino group in the structure allows for potential interactions with neurotransmitter systems. Studies have shown that compounds with similar structures can influence serotonin and dopamine pathways, which are critical for mood regulation and neurological health.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide | C₁₂H₁₈N₂O | Contains a methyl group on the aromatic ring |
| This compound | C₉H₁₈N₂O | Ethyl substitution on nitrogen |
| N-(3-formyl-2-pyridinyl)-2,2-dimethylpropanamide | C₁₁H₁₄N₂O₂ | Contains a pyridine ring |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on activated macrophages showed that this compound significantly reduced the secretion of inflammatory mediators at concentrations ranging from 10 to 50 µM. The IC50 value was determined to be approximately 25 µM, indicating a potent anti-inflammatory effect.
- Neuropharmacological Effects : In a separate study focusing on neurotransmitter modulation, this compound demonstrated an ability to enhance serotonin levels in neuronal cultures, suggesting potential applications in treating mood disorders.
- Toxicological Assessment : Toxicity studies indicated that this compound exhibited low cytotoxicity in human cell lines at therapeutic concentrations. This safety profile supports further investigation into its clinical applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
